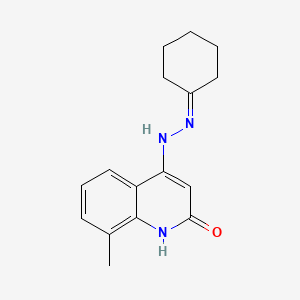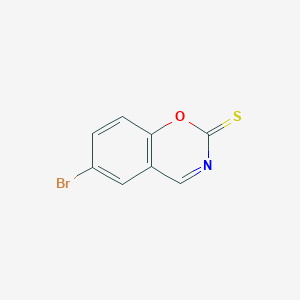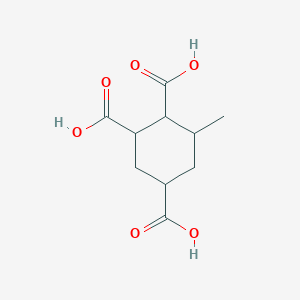
6-Methylcyclohexane-1,2,4-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylcyclohexane-1,2,4-tricarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with three carboxyl groups and one methyl group. This compound is part of the tricarboxylic acid family, which is known for its significant roles in various biochemical processes and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylcyclohexane-1,2,4-tricarboxylic acid typically involves the oxidation of precursor compounds. One common method includes the oxidation of 6-methylcyclohexene derivatives using strong oxidizing agents under controlled conditions . The reaction is usually carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and yield .
化学反応の分析
Types of Reactions
6-Methylcyclohexane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The methyl group and carboxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, which can be used in further chemical synthesis and industrial applications .
科学的研究の応用
6-Methylcyclohexane-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 6-Methylcyclohexane-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes and receptors, thereby modulating their activity. This interaction can influence metabolic pathways, leading to changes in cellular processes and biochemical reactions .
類似化合物との比較
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid
Uniqueness
6-Methylcyclohexane-1,2,4-tricarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
650622-09-6 |
|---|---|
分子式 |
C10H14O6 |
分子量 |
230.21 g/mol |
IUPAC名 |
6-methylcyclohexane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C10H14O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14)(H,15,16) |
InChIキー |
KOJJKPOPLGHOJX-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



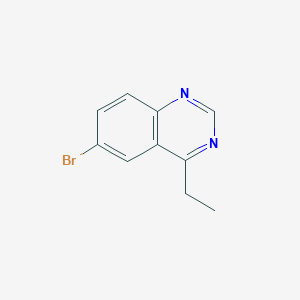
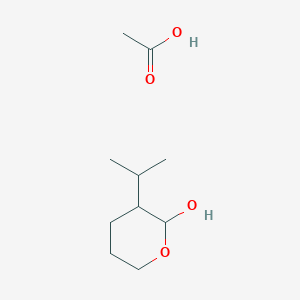
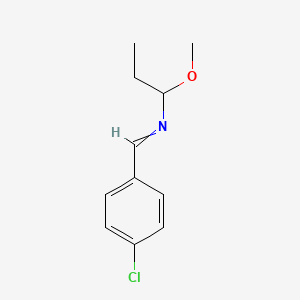
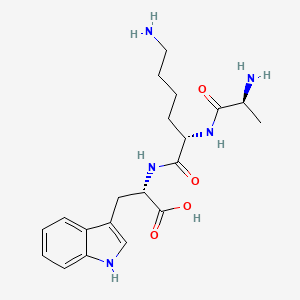
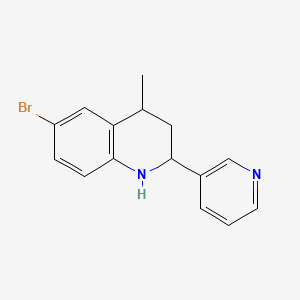
![2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene](/img/structure/B12594367.png)

![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)
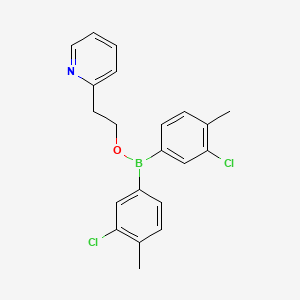
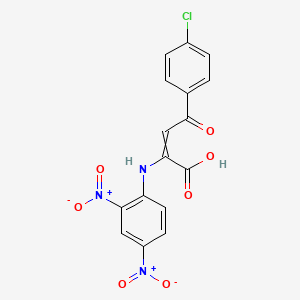
![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)
